Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride
CAS No.: 1447606-49-6
Cat. No.: VC15846536
Molecular Formula: C12H20ClN3O2
Molecular Weight: 273.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1447606-49-6 |
|---|---|
| Molecular Formula | C12H20ClN3O2 |
| Molecular Weight | 273.76 g/mol |
| IUPAC Name | ethyl 5-[5-(aminomethyl)pyrimidin-2-yl]pentanoate;hydrochloride |
| Standard InChI | InChI=1S/C12H19N3O2.ClH/c1-2-17-12(16)6-4-3-5-11-14-8-10(7-13)9-15-11;/h8-9H,2-7,13H2,1H3;1H |
| Standard InChI Key | PEYRWGXPYBFXGX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCCC1=NC=C(C=N1)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride features a pyrimidine ring substituted with an aminomethyl group at the 5-position, linked via a pentanoate ester to an ethyl group. The hydrochloride salt enhances aqueous solubility, critical for biological assays.
Structural Components
-
Pyrimidine Core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, enabling π-π stacking interactions in biological systems.
-
Aminomethyl Side Chain: The -CH2NH2 group at position 5 facilitates hydrogen bonding and potential receptor binding .
-
Pentanoate Ester: A five-carbon aliphatic chain esterified to ethyl, influencing lipid solubility and membrane permeability.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H20ClN3O2 | |
| Molecular Weight | 273.76 g/mol | |
| IUPAC Name | ethyl 5-[5-(aminomethyl)pyrimidin-2-yl]pentanoate; hydrochloride | |
| Solubility | Water-soluble (hydrochloride form) |
The compound’s density, melting point, and boiling point remain uncharacterized in available literature, highlighting gaps in current knowledge.
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with pyrimidine derivatives and pentanoic acid precursors.
Condensation Reaction
A key step is the condensation of 5-(aminomethyl)pyrimidin-2-amine with ethyl pentanoate under acidic conditions, followed by hydrochlorination to yield the final product.
Optimization Challenges
-
Yield Improvement: Current protocols report moderate yields (~45–60%), necessitating catalyst optimization.
-
Byproduct Formation: Unreacted starting materials and dimeric side products require chromatographic purification.
Industrial-Scale Production
While lab-scale synthesis is well-documented, industrial manufacturing faces hurdles such as cost-effective purification and scaling condensation reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR: Peaks at δ 8.7 ppm (pyrimidine H), δ 4.1 ppm (ester -OCH2CH3), and δ 3.5 ppm (-CH2NH2) confirm structural motifs.
-
13C NMR: Signals at 165 ppm (ester carbonyl) and 158 ppm (pyrimidine C2/C4) validate electronic environments.
Mass Spectrometry (MS)
The molecular ion peak at m/z 273.76 corresponds to the compound’s molecular weight, with fragmentation patterns matching the pentanoate ester cleavage.
Applications in Pharmaceutical Development
Drug Candidates
-
Oncology: Preclinical data support exploration as antiangiogenic agents in solid tumors .
-
Antivirals: Pyrimidine derivatives exhibit activity against RNA viruses, though this compound remains untested.
Formulation Challenges
-
pH Sensitivity: The hydrochloride salt may destabilize under alkaline conditions, requiring enteric coatings for oral delivery.
-
Bioavailability: LogP estimates (~1.2) suggest moderate absorption, necessitating prodrug strategies.
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume